molecular formula C15H15NO4 B6388979 MFCD18317367 CAS No. 1261912-88-2

MFCD18317367

Cat. No.: B6388979
CAS No.: 1261912-88-2
M. Wt: 273.28 g/mol
InChI Key: GZRJFMNNUKOBKP-UHFFFAOYSA-N
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Description

The compound identified by the MDL number MFCD18317367 is cataloged in chemical databases for research and industrial applications. Typically, such compounds are characterized by their molecular formula, purity, and applications in fields like medicinal chemistry or materials science. For example, structurally related compounds in the evidence (e.g., MFCD11044885, MFCD22741544) often feature heterocyclic cores with halogen or alkyl substituents, which influence their reactivity and bioactivity .

Properties

IUPAC Name

2-methoxy-5-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9-4-5-13(19-2)11(6-9)10-7-12(15(17)18)14(20-3)16-8-10/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRJFMNNUKOBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687471
Record name 2-Methoxy-5-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-88-2
Record name 2-Methoxy-5-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylphenyl)-2-methoxynicotinic acid typically involves the reaction of 2-methoxynicotinic acid with 2-methoxy-5-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)-2-methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)-2-methoxynicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 5-(2-Methoxy-5-methylphenyl)-2-methoxynicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter MFCD11044885 MFCD22741544 Hypothetical this compound
Molecular Weight 188.01 350.35 ~200-300 (estimated)
Log S (Solubility) -2.99 -3.15 (estimated) -2.5 to -3.0
Hydrogen Bond Acceptors 3 8 4-6
Bioavailability Score 0.55 0.55 0.65 (optimized)

Comparison with Functionally Similar Compounds

Functional analogs are classified by shared applications, such as enzyme inhibition or catalytic activity:

Pharmaceutical Candidates

  • CAS 1761-61-1 (MFCD00003330) : A brominated benzoic acid derivative used in kinase inhibition studies. Its bromine atom facilitates halogen bonding with target proteins .

Table 2: Functional Comparison in Drug Development

Compound Target Application Key Advantage Limitation
MFCD00003330 Kinase Inhibition Strong halogen bonding Low solubility (0.687 mg/ml)
MFCD13195646 CNS Therapeutics High BBB permeability Synthetic complexity
This compound (hypothetical) Antimicrobials Optimized Log P (~2.5) Pending toxicity studies

Research Findings and Trends

  • Structural Optimization : Substituting chlorine with fluorine in triazine analogs (e.g., MFCD11044885 → MFCD22741544) reduces toxicity (e.g., PAINS alerts: 0.0 vs. 1.0 ).
  • Synthetic Accessibility : Compounds with simpler cores (e.g., pyrrolo-triazines) have higher synthetic accessibility scores (2.07) compared to multi-ring systems (e.g., pyrazolo-pyridines: 3.5) .

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